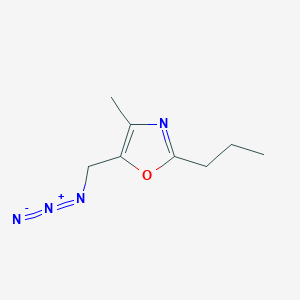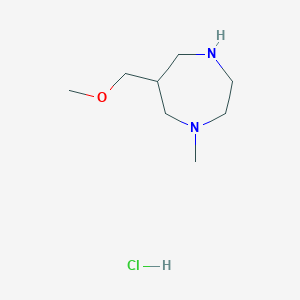
3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide
Übersicht
Beschreibung
“3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide” is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol .
Physical And Chemical Properties Analysis
The molecular weight of “3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide” is 187.24 g/mol . No further physical or chemical properties were found.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis of Derivatives: The condensation and interaction processes involving 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide derivatives demonstrate their potential in synthesizing compounds with antimicrobial activity. For instance, the synthesis of various derivatives, including thiazolidin-4-one and benzo[c]chromone derivatives, indicates the compound's versatility in chemical synthesis aimed at biological applications (H. M. Mohamed et al., 2012).
Antitumor Agents
- Antitumor Activity: Research into 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which can be synthesized using derivatives of 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide, has shown moderate cytotoxic activity against various tumor cell lines. This suggests its potential utility in developing clinically useful antitumor agents (Kyoji Tomita et al., 2002).
Chemical Extraction and Recovery
- Copper Recovery from Solutions: The application of N′-alkyloxypyridinecarboximidamides, derivatives related to 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide, in extracting copper(II) from chloride solutions, highlights its importance in environmental chemistry and metallurgy. This research offers insights into efficient methods for metal recovery, showing the compound's relevance in separation and purification technologies (I. Wojciechowska et al., 2017).
Synthesis of Amino Derivatives
- Amino Derivatives for Pharmaceutical Use: The synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives, utilizing methods that could involve 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide, underlines its significance in pharmaceutical chemistry. Such compounds have applications in creating functionalized amino derivatives for medicinal purposes (Marta R. P. Norton Matos et al., 2001).
Photochemical and Biological Properties
- Silicon Phthalocyanines: The study of new silicon phthalocyanines, which can be related to the chemical manipulation of 3-Ethoxy-4-methoxypyrrolidine-1-carboximidamide, demonstrates its potential in developing compounds with significant photochemical and biological properties. These findings are pertinent to research in photodynamic therapy (PDT) and the design of novel PDT agents (Canan Uslan et al., 2013).
Eigenschaften
IUPAC Name |
3-ethoxy-4-methoxypyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-3-13-7-5-11(8(9)10)4-6(7)12-2/h6-7H,3-5H2,1-2H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABAPIDFQFFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino}propanoate](/img/structure/B1477962.png)










![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)